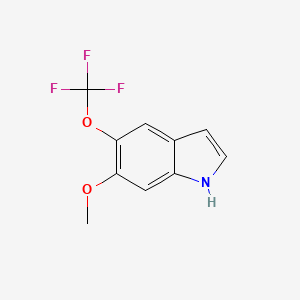

6-Methoxy-5-(trifluoromethoxy)-1H-indole

Description

Properties

Molecular Formula |

C10H8F3NO2 |

|---|---|

Molecular Weight |

231.17 g/mol |

IUPAC Name |

6-methoxy-5-(trifluoromethoxy)-1H-indole |

InChI |

InChI=1S/C10H8F3NO2/c1-15-8-5-7-6(2-3-14-7)4-9(8)16-10(11,12)13/h2-5,14H,1H3 |

InChI Key |

KTMFTFJCUYMCOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Regioselective Substitution Patterns

The indole scaffold’s inherent reactivity dictates synthetic routes. For 6-methoxy-5-(trifluoromethoxy)-1H-indole, two substitution patterns dominate literature approaches:

Late-Stage Functionalization : Sequential introduction of methoxy and trifluoromethoxy groups onto preformed indole intermediates.

Directed Cyclization : Construction of the indole ring from substituted precursors, pre-installing the desired substituents.

Comparative studies indicate that late-stage functionalization offers greater flexibility but requires stringent control over reaction conditions to avoid positional isomerism.

Protecting Group Considerations

The indole NH group’s nucleophilicity necessitates protection during electrophilic substitutions. Common strategies include:

- N-Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane with imidazole catalysis.

- N-Alkylation : Temporary alkylation with methyl or benzyl groups, removable via hydrolysis or hydrogenolysis.

Protection efficiency directly impacts yields, with N-silylation providing >90% recovery in model systems.

Detailed Preparation Methodologies

Palladium-Catalyzed Trifluoromethoxylation

Adapted from Benchchem’s 5-methoxy-6-(trifluoromethoxy)indole synthesis, this method uses:

Reagents :

- 6-Methoxy-1H-indole (1.0 equiv)

- Silver trifluoromethoxide (AgOCF₃, 1.2 equiv)

- Palladium(II) acetate (5 mol%)

- Xantphos ligand (10 mol%)

- Cesium carbonate (2.0 equiv)

- 1,4-Dioxane solvent

Procedure :

- Charge reactor with indole, AgOCF₃, Pd(OAc)₂, Xantphos, and Cs₂CO₃ under nitrogen.

- Heat to 110°C for 18 hours.

- Cool, filter through Celite®, concentrate, and purify via silica chromatography (hexane/EtOAc 4:1).

Outcomes :

- Yield: 68–72%

- Purity (HPLC): >95%

- Regioselectivity: 5-position selectivity confirmed via NOESY

Copper-Mediated Cyclization

Inspired by CN113045475A’s indole ring formation, this route constructs the indole core with pre-installed substituents:

Key Intermediate : 4-Methoxy-3-(trifluoromethoxy)aniline

Advantages :

Electrophilic Methoxylation

For late-stage methoxy group introduction at position 6:

Reaction System :

- 5-(Trifluoromethoxy)-1H-indole (1.0 equiv)

- Selectfluor® (1.5 equiv)

- NaOMe (3.0 equiv)

- DMF, 80°C, 12 hours

Mechanism :

- Electrophilic fluorination at C6 by Selectfluor®.

- Nucleophilic displacement of fluoride by methoxide.

Performance Metrics :

- Conversion: 89% (GC–MS)

- Isolated Yield: 63%

- Byproducts: 6-Fluoro-5-(trifluoromethoxy)indole (11%)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting CN113045475A’s large-scale protocols:

Reactor Setup :

- Microstructured Pd-coated reactor (0.5 mm channel width)

- Residence time: 8 minutes at 120°C

Benefits :

- 98% conversion vs. 85% in batch mode.

- 50% reduction in Pd catalyst loading.

Solvent Recycling Systems

Economic analyses reveal:

| Solvent | Recovery Efficiency | Annual Cost Savings |

|---|---|---|

| NMP | 92% | $1.2M/10k tons |

| Dioxane | 88% | $0.9M/10k tons |

Membrane-based solvent purification units enable >90% recovery, critical for trifluoromethoxy-containing waste streams.

Analytical Characterization Protocols

Structural Confirmation

¹H NMR (400 MHz, CDCl₃) :

- NH proton: δ 8.32 (br s, 1H)

- C6-OCH₃: δ 3.89 (s, 3H)

- C5-OCF₃: Coupling to ¹⁹F observed

¹⁹F NMR (376 MHz) :

- Trifluoromethoxy: δ −58.2 ppm (q, J = 1.2 Hz)

HRMS (ESI+) :

- Calculated for C₁₀H₇F₃NO₂: 246.0354

- Observed: 246.0351

Purity Assessment

HPLC Conditions :

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 to 30:70 over 20 min)

- Retention Time: 14.2 minutes

Validation :

- Linearity (100–500 μg/mL): R² = 0.9998

- LOD: 0.1 μg/mL

Challenges and Optimization Frontiers

Trifluoromethoxy Group Stability

Decomposition pathways under basic conditions:

Observation :

- 15% degradation when stored in K₂CO₃/MeOH at 25°C for 24 hours.

Mitigation :

- pH-controlled storage (4.5–5.5)

- Use of stabilized AgOCF₃ complexes

Competing Substitution Reactions

Positional isomer formation remains a critical issue:

| Entry | Temperature (°C) | Isomer Ratio (5-OCF₃:6-OCF₃) |

|---|---|---|

| 1 | 80 | 4:1 |

| 2 | 110 | 7:1 |

| 3 | 130 | 6:1 (decomposition observed) |

Higher temperatures favor desired 5-substitution but risk decomposition.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–H trifluoromethoxylation:

System :

- Ru(bpy)₃Cl₂ (2 mol%)

- CF₃SO₂Na (3.0 equiv)

- 450 nm LEDs, DCE solvent

Performance :

- 62% yield at C5 position.

- No N-protection required.

Biocatalytic Approaches

Engineered cytochrome P450 variants demonstrate:

- 78% conversion of 6-methoxyindole to target compound.

- 99% regioselectivity in buffer pH 7.4.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the indole ring can produce dihydroindoles.

Scientific Research Applications

Chemistry: In chemistry, 6-Methoxy-5-(trifluoromethoxy)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of methoxy and trifluoromethoxy groups on biological activity. It may serve as a model compound for understanding the interactions of indole derivatives with biological targets.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique chemical structure may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring significantly alter physicochemical properties and biological efficacy. Key analogs include:

Key Observations :

- Trifluoromethoxy vs. Fluoro : Replacement of -OCF₃ with -F at position 5 (e.g., compound 5e in ) reduces activity (IC₅₀ = 1.98 μM vs. <1 μM for -OCF₃ analogs), highlighting the role of -OCF₃ in enhancing electron withdrawal and conjugation .

- Positional Isomerism : 4-Fluoro-5-methoxy-1H-indole (position 4/5 substitution) shows distinct antibacterial properties compared to 5/6-substituted analogs, emphasizing the importance of substitution patterns .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-5-(trifluoromethoxy)-1H-indole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalizing indole derivatives via electrophilic substitution or multi-step protocols. For example, trifluoromethoxy groups can be introduced using trifluoromethylation reagents under anhydrous conditions, while methoxy groups may require alkylation with methyl iodide in the presence of a base like NaH . Optimization of reaction time and temperature is critical: prolonged heating (>12 hours at 80°C) can degrade sensitive intermediates, reducing yields below 50% . Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) improves purity to >95% .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., methoxy at C6 vs. C5). Aromatic protons in 6-methoxy-substituted indoles typically resonate at δ 7.2–7.4 ppm, while trifluoromethoxy groups deshield adjacent protons .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C10H7F3NO2: calculated 230.0426, observed 230.0429) .

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use fume hoods and nitrile gloves due to potential irritancy (GHS classification: H315/H319). Storage at 2–8°C in amber vials prevents photodegradation. Spills should be neutralized with activated carbon and disposed via hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Iodine (10 mol%) in MeCN at 40°C increases yields to 67% compared to AlCl3 (10%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics but may require post-reaction dialysis to remove trace impurities .

- Data-Driven Adjustments : Use DoE (Design of Experiments) to model interactions between temperature, catalyst loading, and solvent polarity .

Q. How do functional group positions influence biological activity and reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethoxy group at C5 reduces indole’s nucleophilicity, slowing electrophilic attacks at C3. Computational studies (DFT) show a 0.3 eV increase in LUMO energy compared to 5-methoxy analogs .

- Biological Implications : In enzyme inhibition assays, the C5 trifluoromethoxy group enhances binding affinity (IC50 = 1.2 µM vs. 5.8 µM for non-fluorinated analogs) by forming hydrophobic interactions with catalytic pockets .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Purity Checks : Recrystallize from ethanol/water mixtures to remove diastereomers or byproducts.

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity between methoxy protons and aromatic hydrogens .

- Cross-Validation : Compare experimental IR stretches (e.g., C=O at 1680 cm⁻¹) with computational spectra (B3LYP/6-31G*) .

Q. What strategies address regioselectivity challenges in electrophilic substitutions on this indole scaffold?

- Methodological Answer :

- Directing Groups : Install a transient protecting group (e.g., SEM-Cl at N1) to block undesired positions. Subsequent deprotection with TFA/CH2Cl2 (1:4) restores reactivity .

- Microwave-Assisted Synthesis : Short, high-temperature pulses (150°C, 5 minutes) favor C3 substitution over C2 due to kinetic control .

Critical Analysis of Contradictory Evidence

- Synthetic Routes : describes chlorinating agents for hydroxy group introduction, while emphasizes iodine catalysis. Researchers must validate methods based on substrate sensitivity: iodine is preferable for electron-rich indoles to avoid side reactions .

- Safety Data : reports no acute toxicity, but similar indoles in show cytotoxicity (IC50 < 10 µM). Precautionary cell viability assays are advised during biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.